5-chloro-N-cyclobutyl-2-methoxyaniline
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Overview
Description
5-chloro-N-cyclobutyl-2-methoxyaniline is an organic compound with the molecular formula C₁₁H₁₄ClNO It is a derivative of aniline, featuring a chloro group at the 5-position, a cyclobutyl group attached to the nitrogen atom, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclobutyl-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyaniline.
Cyclobutylation: The cyclobutyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-methoxyaniline with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent, and reaction time.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclobutyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as ethanol or acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-cyclobutyl-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclobutyl-2-methoxyaniline involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutyl-2-methoxyaniline:
5-chloro-N-cyclobutyl-aniline: Lacks the methoxy group, altering its electronic properties.
Uniqueness
5-chloro-N-cyclobutyl-2-methoxyaniline is unique due to the presence of all three functional groups (chloro, cyclobutyl, and methoxy), which confer distinct chemical and physical properties. This combination of groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
5-chloro-N-cyclobutyl-2-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-5-8(12)7-10(11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
InChI Key |
RFEHGVOGVGHMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2CCC2 |
Origin of Product |
United States |
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